Topological Polar Surface Area (tPSA) and Lipophilicity (LogP) Differentiation vs. the Des-Hydroxymethyl Analog
CAS 145691-66-3 possesses a tPSA of 72.83 Ų and a LogP of 2.33, compared with a tPSA of 52.60 Ų and a LogP of 2.84 for its closest structural analog, 1,3-phenylene bis(ethyl acrylate) (CAS 30853-80-6), which lacks the 5-hydroxymethyl substituent . The hydroxymethyl group thus contributes a ΔPSA of +20.23 Ų and a ΔLogP of −0.51, shifting the target compound meaningfully toward higher polarity and lower lipophilicity. The introduction of one hydrogen bond donor (absent in the comparator) further differentiates the target's intermolecular interaction profile .
| Evidence Dimension | Topological Polar Surface Area (tPSA) and Calculated LogP |
|---|---|
| Target Compound Data | tPSA = 72.83 Ų; LogP = 2.33; HBD = 1; HBA = 5; Rotatable bonds = 9 |
| Comparator Or Baseline | CAS 30853-80-6 (1,3-phenylene bis(ethyl acrylate), des-hydroxymethyl analog): tPSA = 52.60 Ų; LogP = 2.84; HBD = 0; HBA = 4 |
| Quantified Difference | ΔtPSA = +20.23 Ų; ΔLogP = −0.51; ΔHBD = +1; ΔHBA = +1 |
| Conditions | Calculated physicochemical parameters from Chemsrc database entries; values derived from standardized in silico algorithms applied to both compounds |
Why This Matters
The higher tPSA and additional H-bond donor of CAS 145691-66-3 enable covalent conjugation strategies (e.g., esterification, carbamate formation) that are impossible with the des-hydroxy analog, directly impacting procurement decisions for applications requiring post-polymerization functionalization or bioconjugation.
